tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate
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Overview
Description
Tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate is a compound that belongs to the benzodiazepine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
Tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, resulting in an increase in the opening of the chloride ion channel and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical And Physiological Effects
Tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease anxiety and increase sedation in animal models. It has also been shown to have anticonvulsant and muscle relaxant effects. Additionally, it has been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate has a number of advantages for use in lab experiments. It is a highly selective and potent positive allosteric modulator of the GABA-A receptor, making it a valuable tool for studying the mechanisms of action of GABAergic drugs. It is also relatively stable and easy to synthesize.
However, there are also some limitations to the use of tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its effects can vary depending on the specific GABA-A receptor subtype it is acting on, which can complicate its use in certain experiments.
Future Directions
There are a number of potential future directions for research on tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate. One area of interest is its potential use in the treatment of neurological disorders such as anxiety and depression. Another area of interest is its potential use as a tool to study the mechanisms of action of GABAergic drugs. Additionally, there is interest in developing more selective and potent positive allosteric modulators of the GABA-A receptor, which could have potential therapeutic applications.
Synthesis Methods
Tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
Tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of anxiety, depression, and other neurological disorders. It has also been used as a tool to study the mechanisms of action of benzodiazepines and other GABAergic drugs.
properties
CAS RN |
146137-59-9 |
---|---|
Product Name |
tert-Butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate |
Molecular Formula |
C17H18ClN3O3 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
tert-butyl 8-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C17H18ClN3O3/c1-17(2,3)24-16(23)14-13-8-20(4)15(22)11-7-10(18)5-6-12(11)21(13)9-19-14/h5-7,9H,8H2,1-4H3 |
InChI Key |
NLEQOPYBIKKOPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)Cl)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)Cl)C |
Other CAS RN |
146137-59-9 |
synonyms |
tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylate ZG 63 ZG-63 |
Origin of Product |
United States |
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